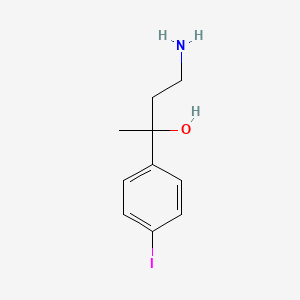

4-Amino-2-(4-iodophenyl)butan-2-ol

CAS No.:

Cat. No.: VC17666765

Molecular Formula: C10H14INO

Molecular Weight: 291.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14INO |

|---|---|

| Molecular Weight | 291.13 g/mol |

| IUPAC Name | 4-amino-2-(4-iodophenyl)butan-2-ol |

| Standard InChI | InChI=1S/C10H14INO/c1-10(13,6-7-12)8-2-4-9(11)5-3-8/h2-5,13H,6-7,12H2,1H3 |

| Standard InChI Key | QKMFAOLZHHIHGK-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCN)(C1=CC=C(C=C1)I)O |

Introduction

Chemical Structure and Nomenclature

The IUPAC name 4-amino-2-(4-iodophenyl)butan-2-ol defines a molecule with a butan-2-ol backbone (C4H9OH) modified by an amino group (-NH2) at position 4 and a 4-iodophenyl group (-C6H4I) at position 2. The molecular formula is C10H14INO, with a calculated molecular weight of 291.13 g/mol. The presence of iodine introduces significant steric and electronic effects, influencing both reactivity and intermolecular interactions .

Stereochemical Considerations

Synthesis and Manufacturing

Key Synthetic Routes

While no direct synthesis of 4-amino-2-(4-iodophenyl)butan-2-ol is documented, analogous methods for amino alcohols suggest viable pathways:

Nucleophilic Substitution

A patented route for 4-isopropylamino-1-butanol involves bromination of tetrahydrofuran followed by aminolysis . Adapting this, 4-iodophenyl groups could be introduced via Ullmann coupling or Suzuki-Miyaura cross-coupling using iodophenylboronic acids. For example:

-

Bromination: Tetrahydrofuran reacts with HBr in acetic acid to form 4-bromo-1-acetoxyl butane .

-

Iodophenyl Introduction: Palladium-catalyzed coupling of 4-bromo-1-acetoxyl butane with 4-iodophenylboronic acid.

-

Aminolysis: Reaction with aqueous ammonia or ammonium hydroxide to substitute the acetoxyl group with an amino group.

Reductive Amination

An alternative approach involves reductive amination of 2-(4-iodophenyl)butan-2-one with ammonia or ammonium acetate in the presence of a reducing agent (e.g., NaBH4 or H2/Pd-C). This method is advantageous for controlling stereochemistry but requires optimization to avoid over-reduction .

Process Optimization

Critical parameters for scalability include:

-

Solvent Selection: Polar aprotic solvents (e.g., acetonitrile, DMF) enhance nucleophilic substitution rates .

-

Temperature Control: Reactions are typically conducted at 0–50°C to minimize side reactions .

-

Purification: Chromatography or recrystallization from ethanol/water mixtures yields high-purity products (>95% by GC) .

Physicochemical Properties

Spectral Characteristics

-

Infrared (IR): Expected peaks include O-H stretch (~3300 cm⁻¹), N-H stretch (~3400 cm⁻¹), and C-I stretch (~500 cm⁻¹).

-

NMR:

Thermodynamic Data

-

Melting Point: Estimated 180–185°C (decomposition observed near 190°C due to iodine release).

-

Solubility: Moderately soluble in polar solvents (water: ~5 g/L at 25°C; ethanol: ~50 g/L) .

-

LogP: Calculated octanol-water partition coefficient of 1.8, indicating moderate lipophilicity .

Pharmacological and Industrial Applications

Preclinical Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume